molecular formula C15H13N3O4 B5106082 4-(acetylamino)-N-(4-nitrophenyl)benzamide

4-(acetylamino)-N-(4-nitrophenyl)benzamide

Cat. No. B5106082
M. Wt: 299.28 g/mol
InChI Key: UFDLRVWPTZECML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(acetylamino)-N-(4-nitrophenyl)benzamide is a chemical compound that belongs to the class of benzamides. It is also known as N-(4-nitrophenyl)-4-acetamidobenzamide and has a molecular formula of C15H13N3O4. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.

Mechanism of Action

The mechanism of action of 4-(acetylamino)-N-(4-nitrophenyl)benzamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of specific enzymes or proteins involved in various cellular processes. For example, the compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(acetylamino)-N-(4-nitrophenyl)benzamide have been extensively studied. The compound has been found to induce various changes in cellular processes, including apoptosis, cell cycle arrest, and DNA damage. It has also been shown to affect the expression of various genes involved in cellular signaling pathways.

Advantages and Limitations for Lab Experiments

The use of 4-(acetylamino)-N-(4-nitrophenyl)benzamide in laboratory experiments has several advantages. The compound is relatively easy to synthesize and purify, and it exhibits promising activity against various diseases. However, there are also some limitations associated with its use. For example, the compound may exhibit low solubility in certain solvents, which can make it difficult to use in certain experimental setups.

Future Directions

There are several potential future directions for research on 4-(acetylamino)-N-(4-nitrophenyl)benzamide. One area of interest is the development of more efficient synthesis methods that can produce the compound in larger quantities and with higher purity. Another area of interest is the identification of new pharmacological targets for the compound, which could lead to the development of new drugs with improved efficacy and safety profiles. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 4-(acetylamino)-N-(4-nitrophenyl)benzamide can be achieved by various methods. One of the commonly used methods involves the reaction of 4-nitrophenyl isocyanate with 4-acetamidobenzoic acid. The reaction is usually carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various purification techniques, including column chromatography and recrystallization.

Scientific Research Applications

4-(acetylamino)-N-(4-nitrophenyl)benzamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit promising activity against various diseases, including cancer and bacterial infections. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to possess antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

4-acetamido-N-(4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-10(19)16-12-4-2-11(3-5-12)15(20)17-13-6-8-14(9-7-13)18(21)22/h2-9H,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDLRVWPTZECML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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